molecular formula C10H8N2O2S B8653381 4-(Thiazol-2-ylamino)benzoic acid

4-(Thiazol-2-ylamino)benzoic acid

カタログ番号: B8653381
分子量: 220.25 g/mol
InChIキー: GPYBLNWAFHKECC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Thiazol-2-ylamino)benzoic acid is a useful research compound. Its molecular formula is C10H8N2O2S and its molecular weight is 220.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Drug Design and Targeting

4-(Thiazol-2-ylamino)benzoic acid serves as a scaffold in the design of drugs targeting infectious diseases and cancer. Its derivatives have been explored for their ability to inhibit specific biological pathways, particularly in cancer therapy. For instance, modifications of this compound have shown enhanced activity against various cancer cell lines by targeting integrins involved in tumor progression .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Research has demonstrated that derivatives of this compound possess potent activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus spp. (VRE). These compounds have been synthesized and tested, showing minimum inhibitory concentrations comparable to established antibiotics like vancomycin .

Mechanistic Studies

In biochemical research, this compound is utilized to study interactions with biomolecules. Its ability to form complexes with proteins or nucleic acids aids in understanding its mechanism of action, which is crucial for optimizing its therapeutic efficacy .

Case Studies

Several studies have highlighted the effectiveness of this compound in various experimental models:

  • Cancer Models : In vivo studies utilizing xenograft models have shown that derivatives can selectively target tumors expressing specific integrins, improving the therapeutic index .
  • Microbial Resistance : Investigations into the antimicrobial efficacy of thiazole derivatives have revealed their potential as new agents against resistant strains, emphasizing their role in combating antibiotic resistance .

特性

分子式

C10H8N2O2S

分子量

220.25 g/mol

IUPAC名

4-(1,3-thiazol-2-ylamino)benzoic acid

InChI

InChI=1S/C10H8N2O2S/c13-9(14)7-1-3-8(4-2-7)12-10-11-5-6-15-10/h1-6H,(H,11,12)(H,13,14)

InChIキー

GPYBLNWAFHKECC-UHFFFAOYSA-N

正規SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC=CS2

製品の起源

United States

Synthesis routes and methods

Procedure details

To a suspension of tert-butyl 4-aminobenzoate (1.93 g, 10 mmol) and 2-bromothiazole (1.2 g, 7.3 mmol) in isopropanol (60 mL) was added 4 N HCl solution in 1,4-dioxane (0.5 mL, 2 mmol). The mixture was refluxed at 100° C. for 50 h, and then allowed to cool to room temperature. The mixture was concentrated to one third of the initial volume. The resulting precipitate was isolated by filtration to yield the first crop of the title compound as a brown solid (915 mg). The mother liquor was dried in vacuo. The obtained residue was dissolved in ethyl acetate (50 mL), washed with water (2×15 mL), dried over anhydrous Na2SO4, and concentrated in vacuo. The residue was triturated with isopropanol (8 mL) to yield the second crop of the title compound (341 mg) (total 1.25 g, 78% yield). HPLC/MS (Method D): retention time=0.57 min, [M+H]+=221.3.
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。